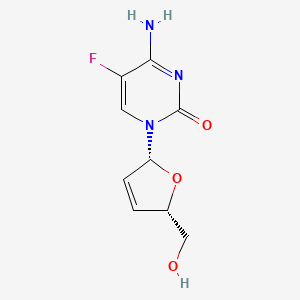

Dexelvucitabine

Description

This compound is a nucleoside reverse transcriptase inhibitor analog of cytosine.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits human hepatitis B virus (HBV) and human immunodeficiency virus (HIV) in vitro

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKFSPNDWWPSL-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158678 | |

| Record name | Dexelvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134379-77-4 | |

| Record name | Reverset | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexelvucitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexelvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexelvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXELVUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dexelvucitabine in Combating HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine, also known as D-d4FC or Reverset, is a synthetic cytidine nucleoside analog that exhibits potent activity against the human immunodeficiency virus type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action is centered on the disruption of the viral replication cycle at the crucial stage of reverse transcription. Although its clinical development was halted due to safety concerns, a thorough understanding of its biochemical and cellular pharmacology remains valuable for the ongoing development of novel antiretroviral therapies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Mechanism of Action

The anti-HIV-1 activity of this compound is dependent on its intracellular conversion to an active triphosphate form, which then acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase (RT) enzyme.

Cellular Uptake and Metabolic Activation

This compound, as a prodrug, is transported into host cells where it undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to yield the pharmacologically active this compound 5'-triphosphate (DFC-TP).[1] This metabolic activation is a prerequisite for its antiviral effect.

-

Step 1: Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (DFC-MP) by deoxycytidine kinase.

-

Step 2: Diphosphorylation: DFC-MP is subsequently converted to this compound diphosphate (DFC-DP) by nucleoside monophosphate kinases.

-

Step 3: Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active DFC-TP.

Preclinical studies have demonstrated that DFC-TP possesses a long intracellular half-life, which contributes to its sustained antiviral activity.[1]

Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, DFC-TP, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT. Upon incorporation into the growing viral DNA chain, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the process of reverse transcription and preventing the synthesis of a complete proviral DNA.

Quantitative Data

Quantitative data on the antiviral activity and inhibitory potential of this compound are crucial for understanding its efficacy. While specific EC50, IC50, and Ki values are not consistently reported across the literature, available data on its intracellular concentration and activity against resistant strains provide valuable insights.

Table 1: Intracellular Concentrations of this compound Triphosphate (DFC-TP)

| Cell Type | Incubation Time (h) | DFC-TP Concentration (pmol/10⁶ cells) | Reference |

| CEM | 4 | 5.74 ± 0.46 | [1] |

| PBM | 4 | 1.35 ± 0.02 | [1] |

Note: These concentrations were reported to be above the 50% inhibitory concentration (IC50) for HIV-1 RT, although the specific IC50 value was not provided in the source.[1]

Table 2: Activity of this compound Against Resistant HIV-1 Strains

| Resistance Mutation | Activity Profile | Reference |

| Thymidine Analog Mutations (TAMs) | Potent activity | [2] |

| M184V | Potent activity | [2] |

Note: this compound is reported to be a powerful agent against HIV-1-resistant viruses containing thymidine analog mutations and/or the M184V mutation in the viral polymerase.[2]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a template-primer (e.g., poly(rA)-oligo(dT)), and the natural substrate (e.g., radiolabeled or fluorescently labeled dTTP).

-

Inhibitor Addition: Serial dilutions of this compound triphosphate (DFC-TP) are added to the reaction mixture. A no-inhibitor control is also included.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled nucleotides via scintillation counting or detecting fluorescently labeled DNA products.

-

Data Analysis: The percentage of RT inhibition is calculated for each concentration of DFC-TP, and the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., MT-2, CEM) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured under appropriate conditions.

-

Compound Treatment: The cells are pre-incubated with serial dilutions of this compound for a short period.

-

Viral Infection: The treated cells are then infected with a known amount of HIV-1 (either a laboratory-adapted strain or a clinical isolate).

-

Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the amount of RT enzyme released into the supernatant.

-

Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and replication.

-

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value (the effective concentration required to inhibit viral replication by 50%) is determined.

Conclusion

This compound exemplifies the classical mechanism of action of NRTIs, involving intracellular phosphorylation to an active triphosphate metabolite that subsequently inhibits HIV-1 reverse transcriptase through competitive binding and chain termination. Its demonstrated potency against key drug-resistant viral strains underscores the potential of this class of compounds in overcoming therapeutic challenges. While its clinical journey was curtailed, the detailed understanding of its mode of action continues to inform the design and development of next-generation antiretroviral agents. The experimental protocols outlined provide a framework for the continued investigation of novel RT inhibitors, contributing to the broader effort to combat the HIV-1 pandemic.

References

An In-Depth Technical Guide to Dexelvucitabine: Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection, demonstrating significant activity against both wild-type and drug-resistant viral strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and in vitro antiviral activity of this compound. Detailed experimental protocols for its synthesis, antiviral assays, and cytotoxicity assessments are also presented, along with a visualization of its mechanism of action. Although its clinical development was halted due to safety concerns, the data and methodologies associated with this compound remain valuable for the ongoing research and development of novel antiretroviral agents.

Chemical Structure and Properties

This compound is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one. Its structure features a didehydro-dideoxyribose sugar moiety linked to a 5-fluorocytosine base.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one | |

| Synonyms | Reverset, D-d4FC, DPC-817 | |

| CAS Number | 134379-77-4 | |

| Molecular Formula | C₉H₁₀FN₃O₃ | |

| Molecular Weight | 227.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 394.9 ± 52.0 °C | |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | |

| pKa (Predicted) | 14.28 ± 0.10 | |

| Solubility | Soluble in DMSO | |

| SMILES | N=c1nc(=O)n(c(F)c1)[C@H]2O--INVALID-LINK--C=C2 | |

| InChI | InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (d4FC-TP). This process is catalyzed by host cellular kinases.

Figure 1: Intracellular phosphorylation pathway of this compound and its mechanism of action.

d4FC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase (RT). Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those resistant to other NRTIs like zidovudine (AZT) and lamivudine (3TC).

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Reference |

| HIV-1 (Wild-Type) | MT-2 | p24 antigen | Not Available | |

| HIV-1 (AZT-resistant) | MT-2 | p24 antigen | Not Available | |

| HIV-1 (3TC-resistant) | MT-2 | p24 antigen | Not Available |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Method | CC₅₀ (µM) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | >100 | |

| CEM | MTT | >100 | |

| MT-2 | MTT | >100 |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the glycosylation of a protected 5-fluorocytosine base with a suitable furanose derivative, followed by deprotection steps.

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology (Example): A detailed synthetic protocol can be found in the supplementary materials of relevant publications. A general procedure is as follows:

-

Protection of 5-Fluorocytosine: The amino and hydroxyl groups of 5-fluorocytosine are protected, for example, by silylation with a reagent like hexamethyldisilazane (HMDS).

-

Preparation of the Glycosyl Donor: A suitable 2,3-didehydro-2,3-dideoxyribofuranoside derivative is prepared to act as the glycosyl donor.

-

Glycosylation: The protected 5-fluorocytosine is coupled with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

-

Deprotection: The protecting groups on the resulting nucleoside are removed under appropriate conditions (e.g., acidic or fluoride-mediated deprotection).

-

Purification: The final product, this compound, is purified using techniques such as column chromatography and recrystallization.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Methodology:

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of a known amount of HIV-1 virus stock.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.

-

Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.

-

Compound Treatment: A serial dilution of this compound is added to the cells.

-

Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 4-5 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound is a potent NRTI with a clear mechanism of action against HIV-1. While its clinical development was discontinued, the extensive preclinical data and the established experimental protocols for its synthesis and evaluation provide a valuable resource for the fields of medicinal chemistry and virology. The structural features and biological activity profile of this compound can inform the design of new and improved antiretroviral agents with enhanced efficacy and safety profiles. The detailed methodologies presented in this guide offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for HIV and other viral infections.

The Rise and Stumble of Dexelvucitabine: A Technical Review of its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a promising candidate in the fight against HIV, Dexelvucitabine (also known as Reverset or β-L-d4FC) represents a compelling case study in nucleoside reverse transcriptase inhibitor (NRTI) development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, offering valuable insights for professionals in drug development.

Discovery and Rationale: The Pursuit of a Potent and Safer NRTI

This compound, chemically known as β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine, emerged from research efforts to develop novel NRTIs with improved potency against resistant HIV-1 strains and a better safety profile compared to existing therapies. As a cytidine nucleoside analog, its design was predicated on the principle of competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Early in vitro studies revealed its potent activity against wild-type and multi-drug resistant strains of HIV-1.[1]

Synthesis of this compound: A Multi-step Chemical Journey

The synthesis of this compound is a complex process involving multiple steps to construct the fluorinated pyrimidine base and the unsaturated sugar moiety with the correct stereochemistry. While several synthetic routes have been reported, a general and illustrative pathway is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of the Glycosyl Donor

A suitable L-ribose derivative is chosen as the starting material. The hydroxyl groups are protected, typically using acyl or silyl protecting groups, to ensure regioselectivity in subsequent reactions. The 2' and 3' hydroxyl groups are then eliminated to introduce the double bond, often via a vicinal diol to dialkene elimination reaction.

Step 2: Synthesis of the 5-Fluorocytosine Base

5-Fluorocytosine is synthesized through established methods, which may involve the fluorination of a cytosine precursor.

Step 3: Glycosylation

The protected and unsaturated sugar moiety (glycosyl donor) is coupled with the silylated 5-fluorocytosine base. This crucial step is typically carried out in the presence of a Lewis acid catalyst to facilitate the formation of the N-glycosidic bond. The stereochemistry of this coupling is critical to obtain the desired β-L configuration.

Step 4: Deprotection

The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, this compound. This step often involves treatment with a base, such as sodium methoxide in methanol, to remove acyl protecting groups.

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to obtain a high-purity product.

Mechanism of Action: A Chain Terminator of Viral Replication

This compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase (RT). As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

Cellular Metabolism and Activation

Once inside the host cell, this compound is phosphorylated by cellular kinases. The initial phosphorylation to the monophosphate is catalyzed by deoxycytidine kinase (dCK).[2] Subsequent phosphorylations to the diphosphate and the active triphosphate are carried out by UMP-CMP kinase and nucleoside diphosphate kinases, respectively.[3][4]

This compound triphosphate then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. As this compound lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| HIV-1 (Wild Type) | MT-4 | 0.015 - 0.04 | [5] |

| HIV-1 (AZT-resistant) | MT-4 | 0.02 | [5] |

| HIV-1 (Multi-drug resistant) | PBMC | 0.1 - 1.0 | [1] |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound (Elvucitabine)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rhesus Monkey (oral) | 33.3 mg/kg | ~7600 | 2.67 | 3.6 | 41 | |

| Human (oral) | 10 mg | 134 ± 44 | 1.5 | ~100 | N/A | [6] |

| Human (co-administered with Ritonavir) | 20 mg | 81.3 ± 31.1 | 2.0 | ~100 | Reduced | [7][8] |

Note: Cmax for rhesus monkeys was converted from µM assuming a molecular weight of 227.19 g/mol .

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| MT-4 | >100 | |

| CEM | >100 | |

| Vero | >100 |

Experimental Protocols for Evaluation

The evaluation of a novel NRTI like this compound involves a series of in vitro assays to determine its efficacy and toxicity.

Experimental Workflow for Preclinical Evaluation

Methodology for HIV-1 Reverse Transcriptase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

-

Materials: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs), and the test compound (this compound triphosphate).

-

Procedure:

-

The reaction mixture containing the template-primer, dNTPs (including the labeled dNTP), and varying concentrations of this compound triphosphate is prepared in a suitable buffer.

-

The reaction is initiated by the addition of HIV-1 RT.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

-

The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.

-

-

Data Analysis: The concentration of this compound triphosphate that inhibits 50% of the RT activity (IC50) is calculated.

Methodology for Cell-Based Anti-HIV Assay (MT-4 Cells)

-

Objective: To determine the antiviral activity of this compound in a cell culture model.

-

Materials: MT-4 cells, HIV-1 virus stock, cell culture medium, and the test compound (this compound).[5][9]

-

Procedure:

-

MT-4 cells are seeded in a 96-well plate.

-

The cells are treated with serial dilutions of this compound.

-

The cells are then infected with a known amount of HIV-1.

-

The plates are incubated for 4-5 days.

-

Viral replication is assessed by measuring a viral marker, such as p24 antigen, in the cell supernatant using an ELISA, or by observing the cytopathic effect of the virus.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of viral replication (EC50) is determined.

Methodology for Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the toxicity of this compound on host cells.

-

Materials: MT-4 cells (or other relevant cell lines), cell culture medium, this compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with serial dilutions of this compound.

-

The plates are incubated for the same duration as the antiviral assay.

-

MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC50) is calculated.

Clinical Development and Discontinuation

This compound progressed to Phase II clinical trials for the treatment of HIV-1 infection. While it demonstrated potent antiviral activity, its development was ultimately halted due to safety concerns. Specifically, an increased incidence of grade 4 hyperlipasemia (an excess of the pancreatic enzyme lipase in the blood) was observed in a Phase II trial, leading to the discontinuation of its development.

Conclusion

This compound stands as a testament to the rigorous and often challenging process of drug development. Its discovery and synthesis showcased innovative approaches in medicinal chemistry, and its potent antiviral activity highlighted its potential as a therapeutic agent. However, the unforeseen safety issues that arose during clinical trials underscore the critical importance of comprehensive toxicological and safety evaluations. The story of this compound provides invaluable lessons for the ongoing development of new and safer antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]

- 3. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of a single dose of ritonavir on the pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

Dexelvucitabine: A Technical Overview of a Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analogue that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It demonstrated significant in vitro activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1). Despite its promising preclinical profile and initial clinical findings, the development of this compound was terminated during Phase II trials due to safety concerns, specifically a higher-than-expected incidence of severe hyperlipasemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antiviral activity, pharmacokinetics, available clinical data, and the circumstances leading to its discontinuation.

Introduction

This compound, chemically known as 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, is a member of the dideoxynucleoside analogue class of antiretroviral drugs. These agents function as chain terminators in the process of viral DNA synthesis, which is a critical step in the HIV-1 replication cycle. As an NRTI, this compound was developed with the aim of providing a new therapeutic option for treatment-naive and treatment-experienced individuals with HIV-1 infection, particularly those harboring resistance to existing NRTIs.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.

Signaling Pathway of this compound Activation and Action:

Caption: Intracellular activation and mechanism of action of this compound.

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (Dex-TP). This multi-step phosphorylation is catalyzed by host cellular enzymes:

-

Deoxycytidine kinase (dCK): Catalyzes the initial phosphorylation to this compound monophosphate (Dex-MP).

-

Deoxycytidylate kinase (dCMPK): Converts Dex-MP to this compound diphosphate (Dex-DP).

-

Nucleoside diphosphate kinase (NDPK): Catalyzes the final phosphorylation to the active Dex-TP.

Once formed, Dex-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.

Antiviral Activity

This compound demonstrated potent in vitro activity against a range of HIV-1 laboratory strains and clinical isolates. Notably, it retained significant activity against viral strains with mutations conferring resistance to other NRTIs, such as zidovudine and lamivudine.

| Parameter | Wild-Type HIV-1 | Zidovudine-Resistant HIV-1 | Lamivudine-Resistant (M184V) HIV-1 | Multi-NRTI Resistant Strains |

| IC50 (µM) | 0.08 - 1.28 | 0.1 - 1.5 | 0.2 - 2.0 | 0.5 - 10.2 |

| Fold Change in IC50 | - | ~1 | ~2-4 | Variable, up to 9.3-fold with K65R |

Note: IC50 values are approximate ranges compiled from various in vitro studies. The highest degree of resistance was observed in viruses containing the K65R mutation.[1]

Experimental Protocols

In Vitro Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for assessing the antiviral activity of a compound like this compound in primary human cells.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HIV-1 replication in PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

Healthy donor buffy coats

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 laboratory strain (e.g., NL4-3)

-

Test compound (this compound) stock solution

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Workflow:

Caption: Workflow for determining the in vitro anti-HIV activity in PBMCs.

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 3 days in RPMI 1640 medium supplemented with 10% FBS and IL-2.

-

Cell Plating: After stimulation, wash the cells and resuspend them in fresh medium containing IL-2. Plate the cells in a 96-well plate at a density of 1 x 105 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a no-drug control.

-

Infection: Add a pre-titered amount of HIV-1 to each well.

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

p24 Antigen Quantification: Determine the amount of viral replication by measuring the concentration of p24 antigen in the supernatants using a commercial ELISA kit.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in animal models and in humans during clinical trials.

| Parameter | Rhesus Monkeys (33.3 mg/kg oral) | Woodchucks (oral) |

| Cmax (µM) | 33.4 | Not Reported |

| Tmax (h) | 2.67 | Not Reported |

| Terminal Half-life (h) | 3.6 (i.v.) | 10.75 |

| Oral Bioavailability (%) | 41 | Not Reported |

Clinical Studies and Discontinuation

This compound progressed to Phase II clinical trials in treatment-experienced HIV-1 infected patients. The primary objective of these studies was to evaluate the efficacy, safety, and tolerability of this compound in combination with other antiretroviral agents.

A key Phase IIb study (NCT00117972) was a randomized, double-blind trial comparing this compound to lamivudine in subjects with resistance to NRTIs, protease inhibitors, and non-nucleoside reverse transcriptase inhibitors.[3]

Available Efficacy and Safety Data (from publicly available information):

| Parameter | This compound Treatment Arm | Control Arm (Standard of Care) |

| Mean Viral Load Reduction (log10 copies/mL) at 24 weeks | Data not publicly available in tabular format. Reports indicated a decrease in mean viral load. | Data not publicly available. |

| Mean CD4+ Cell Count Change (cells/mm³) at 24 weeks | Data not publicly available in tabular format. | Data not publicly available. |

| Incidence of Grade 4 Hyperlipasemia | An increased incidence was observed, leading to the trial's discontinuation. Specific percentages are not publicly detailed. | Not reported to be a significant issue. |

In April 2006, the development of this compound was officially halted. The decision was based on the observation of an increased incidence of grade 4 hyperlipasemia (a significant elevation of the pancreatic enzyme lipase in the blood) in patients receiving this compound.[4] This adverse event raised significant safety concerns, outweighing the potential efficacy benefits of the drug.

Synthesis

The chemical synthesis of this compound (2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine) involves several steps, with various reported routes. A general synthetic scheme is outlined below.

Logical Relationship of a Synthetic Pathway:

Caption: A generalized synthetic pathway for this compound.

One reported synthesis starts with the acylation of 2,3-O-isopropylidene-α-D-xylofuranose. This is followed by deprotection and subsequent reaction to form an iodo-nucleoside intermediate after glycosylation with a silylated 5-fluorocytosine. An unsaturated bond is then introduced, followed by a final debenzoylation step to yield this compound.[1]

Conclusion

This compound was a promising NRTI with potent in vitro activity against both wild-type and drug-resistant HIV-1. However, its clinical development was prematurely terminated due to an unacceptable safety signal of severe hyperlipasemia. The case of this compound underscores the critical importance of rigorous safety monitoring throughout the drug development process. While it did not ultimately become a therapeutic option, the research and development efforts for this compound contributed to the broader understanding of NRTI pharmacology and the challenges of developing new antiretroviral agents.

References

Initial Safety and Toxicity Profile of Dexelvucitabine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). Developed for the treatment of HIV-1 infections, its clinical advancement was terminated during Phase II trials due to significant safety concerns. The primary dose-limiting toxicity observed was a high incidence of grade 4 hyperlipasemia, an excessive level of the pancreatic enzyme lipase in the bloodstream, which can be indicative of pancreatic distress. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound, compiling available data from preclinical and clinical studies to inform future research and drug development efforts in the field of NRTIs.

Introduction

This compound was investigated as a potential once-daily oral therapeutic for HIV-1 infection, demonstrating in vitro activity against both wild-type and NRTI-resistant strains of the virus. As a member of the dideoxynucleoside analogue class, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the HIV replication cycle. Despite promising early-stage results, the emergence of pancreatic toxicity in Phase II studies led to the discontinuation of its development in April 2006 by its developers, Pharmasset and Incyte.[1]

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, based on the known class effects of nucleoside analogues and the clinical findings, it is probable that preclinical assessments in animal models would have focused on potential mitochondrial toxicity, hematological adverse effects, and off-target organ toxicities, including the pancreas.

General methodologies for preclinical toxicology studies for a new drug candidate typically involve:

-

Single-dose and dose-ranging studies: To determine the maximum tolerated dose (MTD) in at least two species (one rodent, one non-rodent).

-

Repeated-dose toxicity studies: To evaluate the toxicological profile after chronic administration. The duration of these studies is guided by the intended duration of clinical use.

-

Safety pharmacology studies: To assess the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.

-

Genotoxicity and carcinogenicity studies: To evaluate the potential for genetic damage and cancer induction.

-

Reproductive and developmental toxicity studies: To assess the potential for effects on fertility and fetal development.

While specific data for this compound is scarce, studies on other nucleoside analogs, such as didanosine (ddI), have shown direct toxic effects on the pancreas in animal models like the ex vivo perfused canine pancreas.[2] These studies often measure changes in organ weight, histology, serum chemistry (including amylase and lipase), and cellular ultrastructure.[2] It is plausible that similar studies were conducted for this compound.

Clinical Safety and Toxicity Profile

The primary safety concerns with this compound emerged during Phase II clinical trials. The most significant and dose-limiting toxicity was hyperlipasemia.

Phase II Clinical Trial Findings (Study 203 and Study 901)

The development of this compound was halted based on findings from Study 203, a Phase IIb trial, and its long-term extension, Study 901.[2] The key safety findings are summarized below.

Table 1: Incidence of Grade 4 Hyperlipasemia in this compound Phase II Trials [2]

| Study Cohort | Dosage of this compound | Concomitant Medication | Incidence of Grade 4 Hyperlipasemia |

| Study 901 (Long-term extension) | 100mg or 200mg | Without 3TC or FTC | 40% |

| Study 203 | 200mg | With ddI (didanosine) | 50% (7 of 14 patients) |

| Study 203 | 200mg | Without ddI | 5% (2 of 37 patients) |

3TC: lamivudine; FTC: emtricitabine; ddI: didanosine

In addition to hyperlipasemia, four cases of pancreatitis were reported in patients receiving the 100mg dose of this compound in Study 203.[2] The co-administration of this compound with didanosine (ddI) appeared to significantly increase the risk of severe hyperlipasemia.[2]

Experimental Protocol for Phase II Clinical Trials (General Outline)

While the specific and complete protocol for Study 203 is not publicly available, a general outline for a Phase II trial of an investigational antiretroviral agent would typically include the following:

-

Study Design: A randomized, controlled, multicenter study to evaluate the safety, tolerability, and efficacy of different doses of the investigational drug in treatment-experienced or treatment-naive HIV-1 infected individuals.

-

Patient Population: Adult patients with a documented HIV-1 infection, often with specific criteria for CD4+ cell count and viral load.

-

Treatment Arms: Multiple arms with varying doses of the investigational drug, often in combination with other antiretroviral agents, and a control arm with a standard-of-care regimen.

-

Safety Monitoring: Regular monitoring of vital signs, physical examinations, and laboratory parameters, including complete blood count, serum chemistry (with a particular focus on amylase and lipase), and urinalysis. Adverse events are graded according to a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).

-

Efficacy Endpoints: Measurement of changes in HIV-1 RNA levels (viral load) and CD4+ T-cell counts from baseline.

Mechanism of Toxicity

The precise molecular mechanism by which this compound induces hyperlipasemia and pancreatitis has not been fully elucidated. However, the known toxicities of other nucleoside analogues provide some insights.

Mitochondrial Toxicity

A leading hypothesis for the toxicity of many NRTIs is their ability to inhibit mitochondrial DNA polymerase gamma (Pol-γ).[3] Pol-γ is essential for the replication of mitochondrial DNA (mtDNA). Inhibition of this enzyme can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction and apoptosis.[3] Pancreatic cells, with their high metabolic rate, may be particularly susceptible to mitochondrial dysfunction.[1] This disruption in cellular energy metabolism could lead to cellular stress, inflammation, and the release of pancreatic enzymes, resulting in hyperlipasemia and pancreatitis.

Experimental Workflow for Investigating Mitochondrial Toxicity

Investigating the potential for mitochondrial toxicity of a compound like this compound would typically involve a series of in vitro and in vivo experiments.

Conclusion

The clinical development of this compound was terminated due to an unacceptable safety profile, primarily characterized by a high incidence of grade 4 hyperlipasemia. This adverse event was particularly pronounced at higher doses and when co-administered with didanosine. While the precise mechanism of this pancreatic toxicity is not definitively established, it is likely related to mitochondrial dysfunction, a known class effect of nucleoside reverse transcriptase inhibitors. The case of this compound underscores the critical importance of thorough preclinical and early clinical evaluation of pancreatic safety for novel NRTI candidates. Future research in this area should focus on designing NRTIs with a lower potential for mitochondrial toxicity and developing robust preclinical models to better predict pancreatic adverse events in humans.

References

Dexelvucitabine: A Review of a Discontinued HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexelvucitabine (also known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the management of Human Immunodeficiency Virus (HIV) infection and demonstrated in vitro activity against HIV-1 replication, including strains resistant to other thymidine analogs and those with the M184V mutation.[1] However, its clinical development was terminated during Phase II trials due to significant safety concerns. This document provides a technical overview of this compound, including its mechanism of action, the reasons for its discontinuation, and a clear distinction from the similarly named but distinct therapeutic agent, Decitabine.

Mechanism of Action

As a nucleoside analog, this compound's antiviral activity is predicated on its ability to be incorporated into the growing viral DNA chain during the reverse transcription process. Once incorporated, it acts as a chain terminator, preventing the completion of the viral DNA synthesis that is essential for HIV replication. This action is specific to the viral reverse transcriptase enzyme, a key target in antiretroviral therapy.[1][2]

Clinical Development and Discontinuation

This compound underwent Phase II clinical trials to evaluate its efficacy and safety in patients with HIV infections.[3] While there were initial indications of a reduction in mean viral load in treated patients, the development of the drug was ultimately halted on April 3, 2006.[3] The decision, made by the developing pharmaceutical companies Pharmasset and Incyte, was due to an increased incidence of grade 4 hyperlipasemia observed in trial participants.[3] Hyperlipasemia is a condition characterized by an excess of the pancreatic enzyme lipase in the bloodstream and can be indicative of pancreatic damage. This adverse event profile deemed the drug to have an unacceptable risk-benefit ratio for continued development.

Distinction from Decitabine

It is crucial to differentiate this compound from Decitabine , another cytidine analog with a distinct therapeutic application.

| Feature | This compound | Decitabine |

| Therapeutic Area | Antiviral (HIV) | Anticancer (Myelodysplastic Syndromes, Acute Myeloid Leukemia)[4][5][6][7] |

| Mechanism of Action | Nucleoside Reverse Transcriptase Inhibitor (Chain Termination)[1][2] | DNA Methyltransferase Inhibitor (Hypomethylating Agent)[4][6][7][8] |

| Development Status | Discontinued in Phase II trials[3] | FDA Approved[5][6] |

Decitabine functions as a hypomethylating agent, reactivating tumor suppressor genes that have been silenced by DNA methylation.[6][8] It is an established treatment for certain hematological malignancies and is being investigated for solid tumors.[5] The similarity in their names is a potential source of confusion, and researchers should be mindful of their distinct mechanisms and clinical histories.

Conclusion

This compound represents a case study in drug development where initial promise in vitro and early clinical phases was overshadowed by significant safety concerns that led to its discontinuation. While it is no longer being pursued as a therapeutic agent, its history underscores the critical importance of rigorous safety evaluation in the development of new medicines. The available information does not provide detailed quantitative data from its clinical trials or specific experimental protocols due to its early termination and the proprietary nature of the data. For current research in antiretroviral therapy, the focus has shifted to other agents with more favorable safety and efficacy profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic therapy: Research progress of decitabine in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dexelvucitabine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It has been investigated for its potential in managing Human Immunodeficiency Virus (HIV) infection.[2] As an antiretroviral agent, it inhibits the replication of HIV-1 in vitro.[2] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture assays, essential for preclinical drug development and virological research.

Mechanism of Action

This compound is an analog of the nucleoside cytidine.[1] Like other NRTIs, its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase.[3][4] This enzyme is crucial for the HIV life cycle as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By acting as a competitive inhibitor of reverse transcriptase, this compound terminates the growing DNA chain, thus preventing viral replication.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Parameter | Value | Cell Line | Virus Strain |

| EC50 (µM) | [Insert Value] | e.g., MT-4 | e.g., HIV-1IIIB |

| EC90 (µM) | [Insert Value] | e.g., MT-4 | e.g., HIV-1IIIB |

| EC95 (µM) | [Insert Value] | e.g., MT-4 | e.g., HIV-1IIIB |

EC50/EC90/EC95: The concentration of the drug that inhibits viral replication by 50%, 90%, or 95%, respectively.

Table 2: Cytotoxicity Profile of this compound

| Parameter | Value | Cell Line | Assay |

| CC50 (µM) | [Insert Value] | e.g., MT-4 | e.g., MTT Assay |

| Selectivity Index (SI) | [Insert Value] | - | (CC50/EC50) |

CC50: The concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI): A measure of the drug's therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound

-

Target cell line (e.g., human T-cell line like MT-4 or CEM)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each drug concentration to the appropriate wells in triplicate. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a period corresponding to the planned antiviral assay duration (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiviral Activity Assay (HIV-1)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line.

Materials:

-

This compound

-

Human T-cell line (e.g., MT-4)

-

HIV-1 stock of a known titer (e.g., HIV-1IIIB)

-

Complete cell culture medium

-

96-well microtiter plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 50 µL of complete medium.

-

Drug Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each drug concentration to the appropriate wells in triplicate.

-

Virus Infection: Add 100 µL of HIV-1 diluted in complete medium to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication using a p24 antigen ELISA, a reverse transcriptase activity assay, or by measuring the reporter gene expression if a reporter virus is used.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

References

Preparing Dexelvucitabine Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Dexelvucitabine solutions for use in a variety of laboratory experiments. This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential as an antiretroviral agent.[1] Proper preparation of this compound is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties, solubility, and stability of this compound, and provide step-by-step protocols for creating stock and working solutions for both in vitro and in vivo studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and solution preparation. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FN₃O₃ | [2][3] |

| Molecular Weight | 227.19 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 134379-77-4 | [1] |

Solubility and Stability

The solubility and stability of this compound in various solvents are critical factors for the preparation and storage of its solutions.

Solubility

This compound exhibits solubility in dimethyl sulfoxide (DMSO). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO before further dilution.

| Solvent | Concentration | Notes | Reference |

| DMSO | ≥ 50 mg/mL (220.08 mM) | Ultrasonic assistance may be required. | [4] |

| Ethanol | ~0.5 mg/mL | [5] | |

| PBS (pH 7.2) | ~3 mg/mL | [5] |

Stability

Proper storage of both the solid compound and its prepared solutions is crucial to maintain its integrity and activity.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [4] |

| 4°C | 2 years | [4] | |

| Solution in Solvent | -80°C | 6 months | [6] |

| -20°C | 1 month | [6] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions for various experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (g) = 10 mmol/L * 0.001 L * 227.19 g/mol = 0.0022719 g = 2.27 mg

-

-

-

Weighing:

-

Accurately weigh 2.27 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.

-

-

Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

-

Preparation of Working Solutions for In Vitro Antiviral Assays

This protocol provides a general method for diluting the DMSO stock solution to prepare working solutions for cell culture-based experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5%.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., RPMI-1640, DMEM) appropriate for the cell line being used

-

Sterile, RNase/DNase-free tubes

Procedure:

-

Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Example for preparing a 10 µM working solution:

-

Dilute the 10 mM stock solution 1:1000 in cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

This will result in a final DMSO concentration of 0.1%.

-

-

-

Vortex gently to ensure thorough mixing.

-

Use the freshly prepared working solutions immediately for your experiments. It is not recommended to store aqueous working solutions for more than one day.[5]

Preparation of Solutions for In Vivo Studies

For animal studies, this compound can be formulated in various vehicles to enhance its solubility and bioavailability. The following are example formulations.

Formulation 1: PEG300, Tween-80, and Saline

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

-

10% DMSO (from the concentrated stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

This formulation can achieve a this compound solubility of ≥ 2.5 mg/mL.[7]

Formulation 2: Corn Oil

Materials:

-

This compound powder

-

DMSO

-

Corn Oil

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the DMSO stock solution to 90% corn oil.

-

Mix thoroughly to achieve a clear solution. This can also achieve a solubility of ≥ 2.5 mg/mL.[7]

Note: For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[7]

Mechanism of Action: NRTI Inhibition of HIV Reverse Transcriptase

This compound is a nucleoside analog that functions as a reverse transcriptase inhibitor.[1] Like other NRTIs, it must be intracellularly phosphorylated to its active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain during reverse transcription. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[2]

Caption: Mechanism of action of this compound as an NRTI.

Experimental Workflow: In Vitro Antiviral Activity Assay

The following diagram outlines a general workflow for assessing the in vitro antiviral activity of this compound against HIV.

Caption: General workflow for an in vitro antiviral assay.

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]

Application Notes and Protocols for the Quantification of Dexelvucitabine in Plasma

Introduction

Dexelvucitabine (also known as Reverset or D-d4FC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in antiretroviral therapy. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma, primarily focusing on a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Due to the limited availability of publicly accessible, validated methods specifically for this compound, the following protocols are based on established bioanalytical techniques for similar nucleoside analogues and antiretroviral drugs.

Principle of the Method

The proposed method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous plasma components, followed by detection and quantification using a tandem mass spectrometer (MS/MS). This approach offers high selectivity and sensitivity, which are essential for bioanalytical assays. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision by correcting for variations during sample processing and analysis.

Data Presentation: Proposed Method Validation Summary

The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for this compound in human plasma. These values are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Normalized IS ratio within acceptable limits |

| Stability | Within ±15% of nominal concentration under various conditions |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another NRTI)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Instrumentation

-

HPLC system capable of gradient elution

-

A reverse-phase HPLC column (e.g., C18, 100 mm × 2.1 mm, 3.5 µm)

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Dilute 100 µL of the plasma sample with 200 µL of 4% phosphoric acid in water.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Proposed)

-

HPLC Column: C18, 100 mm × 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by direct infusion of this compound and the selected IS. For this compound, this would involve monitoring the transition from the protonated parent ion [M+H]⁺ to a specific product ion.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the quantification of this compound in plasma.

Protein Precipitation Workflow

Solid-Phase Extraction Workflow

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. While specific parameters such as MRM transitions and chromatographic conditions will require empirical optimization, the provided methodologies for sample preparation and analysis serve as a strong starting point for researchers, scientists, and drug development professionals. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the reliability and integrity of the data generated.

Application Notes and Protocols: Dexelvucitabine in Combination with Other Antiretrovirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine, d-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). It was developed for the management of human immunodeficiency virus (HIV) infection and demonstrated potent in vitro activity against HIV-1, including strains resistant to other NRTIs. However, the clinical development of this compound was terminated during Phase II trials in 2006 due to safety concerns, specifically an increased incidence of grade 4 hyperlipasemia (an excess of the pancreatic enzyme lipase in the blood).

Due to its early-stage termination, extensive clinical data on this compound in combination with other antiretrovirals is unavailable. The following application notes and protocols are based on the limited preclinical data that exists, primarily focusing on its interaction with Lamivudine, another NRTI. This document also provides generalized protocols for evaluating antiretroviral combinations, which are standard in the field of HIV drug development.

Mechanism of Action

This compound is a prodrug that, once inside a host cell, is phosphorylated by host cellular enzymes to its active triphosphate form, DFC-5'-triphosphate. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The incorporation of DFC-5'-triphosphate results in the termination of DNA chain elongation, thus inhibiting HIV replication.

Caption: Mechanism of action for this compound as an NRTI.

In Vitro Combination Study: this compound and Lamivudine

A key aspect of antiretroviral development is assessing how a new drug interacts with existing therapies. Preclinical studies are critical to identify potential synergistic, additive, or antagonistic effects before moving to clinical trials.[1][2] The combination of this compound (DFC) and Lamivudine (3TC), both 2'-deoxycytidine analogs, was evaluated in vitro.

Data Presentation

The following table summarizes the findings from an in vitro study assessing the combination of this compound and Lamivudine in primary human peripheral blood mononuclear (PBM) cells infected with HIV-1.[1][2]

| Parameter | Combination | Result | Interpretation |

| Antiviral Effect | This compound + Lamivudine | Additive to Synergistic | The combined antiviral effect is greater than or equal to the sum of the individual effects. |

| Metabolic Interaction | Co-incubation of radiolabeled 3TC with DFC (up to 33.3 µM) | No significant reduction in 3TC-triphosphate levels | This compound does not appear to interfere with the activation of Lamivudine. |

| Metabolic Interaction | Co-incubation of radiolabeled DFC with high concentrations of 3TC (33.3 µM and 100 µM) | 88% to 94% decrease in DFC-triphosphate levels in CEM and PBM cells, respectively | High concentrations of Lamivudine can inhibit the phosphorylation (activation) of this compound. However, the resulting active levels remained above the IC50 for HIV-1 reverse transcriptase. |

| Cytotoxicity | All tested combinations | No cytotoxicity observed | The combination did not show increased toxicity in the cell models used. |

Source: Hernandez-Santiago, et al., Antimicrobial Agents and Chemotherapy, 2007.[1][2]

Experimental Protocols

Protocol for In Vitro Antiviral Synergy Testing

This protocol is a generalized methodology based on the study of this compound and Lamivudine for determining the interaction between two antiretroviral agents in vitro.

Objective: To determine the combined antiviral effect (synergy, additivity, or antagonism) of two drugs against HIV-1 in cell culture.

Materials:

-

Peripheral blood mononuclear cells (PBM cells), isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

-

HIV-1 laboratory strain (e.g., HIV-1LAI).

-

Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and recombinant interleukin-2 (IL-2).

-

Antiviral agents (Drug A and Drug B) of known concentrations.

-

96-well culture plates.

-

p24 antigen ELISA kit or a reverse transcriptase activity assay kit.

-

Cytotoxicity assay kit (e.g., MTT or XTT).

Methodology:

-